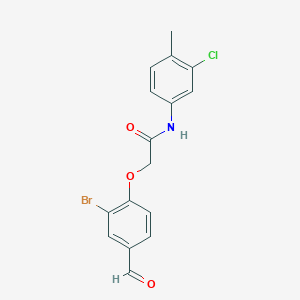

2-(2-bromo-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

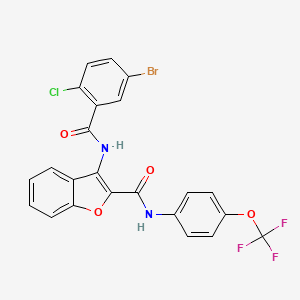

2-(2-bromo-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H13BrClNO3 and its molecular weight is 382.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Halide Effects in Advanced Oxidation Processes

A study by Li et al. (2015) explored the impact of halide ions (chloride and bromide) on the degradation of acetaminophen using UV/H2O2 treatment. This research highlights the significant role of bromide in influencing the rate of degradation through the promotion of Br2− formation, which reacts slower than OH radicals. Interestingly, when both chloride and bromide ions were present, the degradation rate of acetaminophen increased, suggesting a complex interaction between these halides in water and wastewater treatment applications. The findings suggest potential avenues for optimizing degradation processes of organic pollutants through the strategic management of halide concentrations (Li et al., 2015).

Synthesis and Antimicrobial Properties

Research on the synthesis and antimicrobial profile of new Schiff bases and thiazolidinone derivatives by Fuloria et al. (2014) provides insights into the chemical manipulation of halogenated compounds for the development of antimicrobial agents. The study describes the esterification and subsequent reactions leading to compounds exhibiting antibacterial and antifungal activities. These findings underscore the potential of halogenated acetamide derivatives in the development of new antimicrobial substances (Fuloria et al., 2014).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study conducted by Rani et al. (2016) on the synthesis and pharmacological assessment of novel acetamide derivatives revealed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The research focused on derivatives synthesized through a multi-step reaction sequence, highlighting the significance of specific functional groups such as bromo and nitro on the phenoxy nucleus for their pharmacological activities. This suggests that halogenated acetamide derivatives can be tailored for specific therapeutic applications, contributing to the development of new drugs (Rani et al., 2016).

Environmental Impact and Metabolism of Halogenated Herbicides

Research by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing essential insights into the environmental and health implications of such chemicals. The study demonstrated differences in the metabolism between species, highlighting the complexity of predicting the environmental and health impacts of halogenated organic compounds. Understanding the metabolic pathways and interactions of these compounds is crucial for assessing their safety and environmental persistence (Coleman et al., 2000).

Propiedades

IUPAC Name |

2-(2-bromo-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClNO3/c1-10-2-4-12(7-14(10)18)19-16(21)9-22-15-5-3-11(8-20)6-13(15)17/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWWSMPEFUTWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2856040.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)